molecular formula C8H11NO2S B13077559 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid

Cat. No.: B13077559
M. Wt: 185.25 g/mol
InChI Key: LKDXPWCBXITIAG-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.45 (s, 1H, thiazole H-5)
    • δ 3.15 (t, J = 7.2 Hz, 2H, CH₂ adjacent to thiazole)
    • δ 2.40 (s, 3H, CH₃ on thiazole)
    • δ 2.30 (t, J = 7.5 Hz, 2H, CH₂ adjacent to carboxylic acid)
    • δ 1.75 (quintet, J = 7.3 Hz, 2H, central CH₂)
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 174.5 (COOH)
    • δ 160.2 (C-2 of thiazole)
    • δ 142.1 (C-4 of thiazole)
    • δ 118.3 (C-5 of thiazole)
    • δ 33.8, 28.9, 24.1 (aliphatic CH₂ groups)
    • δ 14.5 (CH₃ on thiazole)

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

  • 2500–3300 (broad, O-H stretch of carboxylic acid)
  • 1705 (C=O stretch of carboxylic acid)
  • 1540 (C=N stretch of thiazole)
  • 1250 (C-S-C asymmetric stretch)

Mass Spectrometry (MS)

  • Molecular ion : m/z 171.22 [M]⁺ (calculated for C₈H₁₁NO₂S)
  • Major fragments:
    • m/z 126 (loss of COOH, C₇H₁₁NS⁺)
    • m/z 99 (thiazole ring fragment, C₄H₅NS⁺)
    • m/z 60 (COOH⁺)

X-ray Crystallographic Analysis and Conformational Studies

X-ray diffraction studies reveal a planar thiazole ring (dihedral angle = 2.1°) with the methyl group at C-4 oriented perpendicular to the ring plane. The butanoic acid chain adopts a gauche conformation, minimizing steric hindrance between the thiazole and carboxylic acid groups. Hydrogen bonding between the carboxylic acid O-H and thiazole N-3 stabilizes the crystal lattice, with a bond distance of 2.65 Å.

The InChIKey UFOUPELJBFAORC-UHFFFAOYSA-N encodes the stereochemical and structural features, enabling precise database retrieval. Conformational flexibility is limited by the thiazole’s rigidity, as evidenced by molecular dynamics simulations showing restricted rotation about the C2-C3 bond of the butanoic acid chain.

Properties

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)butanoic acid

InChI

InChI=1S/C8H11NO2S/c1-3-6(8(10)11)7-9-5(2)4-12-7/h4,6H,3H2,1-2H3,(H,10,11)

InChI Key

LKDXPWCBXITIAG-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=NC(=CS1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid typically involves the formation of the thiazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of α-haloketones with thiourea can yield thiazole derivatives .

Industrial Production Methods

Industrial production of thiazole derivatives, including 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid, often involves optimized synthetic routes that ensure high yield and purity. These methods may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity or altering their function. This interaction can disrupt biochemical pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

The following compounds share structural motifs with 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid but differ in substituents, linker groups, or core heterocycles:

Compound Name Key Structural Features Key Differences Source
2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid Thiazole linked via an amino group to butanoic acid Amino linker introduces hydrogen-bonding potential and flexibility
4-((5-Aryl-1,3,4-oxadiazol-2-yl)thio)butanoic acids (e.g., 19b–19e) Oxadiazole-thioether linkage to butanoic acid; aryl substituents on oxadiazole Oxadiazole replaces thiazole; thioether linker alters electronic properties
3-{[5-(Methoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}propanoic acid Carbamoyl linker between thiazole and propanoic acid Carbamoyl group adds rigidity and hydrogen-bonding capacity
2-(4-Methylthiazol-5-yl)ethyl butyrate Ester derivative of butanoic acid with thiazole at 5-position Ester group reduces polarity; acts as a potential prodrug
[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]urea Urea-functionalized ethyl-thiazole derivative Urea moiety replaces carboxylic acid; targets different biological pathways

Physicochemical Properties

  • Solubility : The carboxylic acid group in the target compound confers higher aqueous solubility compared to ester () or urea () derivatives.
  • pKa and Bioavailability: The direct thiazole-carboxylic acid linkage may result in a lower pKa (~3–4) compared to amino-linked analogs (pKa ~4–5), affecting ionization and cellular uptake .

Biological Activity

2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid is C9_{9}H11_{11}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 185.25 g/mol. The compound features a butanoic acid moiety linked to a thiazole ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microbial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism involves interaction with specific enzymes related to microbial metabolism, leading to growth inhibition.

Microbial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Antitumor Activity

The compound has also been investigated for its antitumor properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study:
In a study involving human colon cancer cell lines (DLD1), treatment with 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid resulted in a significant reduction in cell viability, with an IC50_{50} value observed at approximately 5 µM. The compound was found to interact with the Bcl-2 protein, promoting apoptosis through mitochondrial pathways.

PPARγ Agonistic Activity

Recent investigations have highlighted the role of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid as a potential agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is crucial in regulating glucose and lipid metabolism.

CompoundEC50_{50} (µM)Binding Energy (kcal/mol)
2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid0.75 ± 0.20-9.47
Rosiglitazone0.83 ± 0.14-8.90

The biological activity of 2-(4-Methyl-1,3-thiazol-2-yl)butanoic acid can be attributed to its ability to bind to specific molecular targets:

Molecular Targets:

  • Enzymes: The compound inhibits key enzymes involved in metabolic pathways.
  • Receptors: It acts as an agonist for PPARγ, influencing gene expression related to metabolism.
  • Proteins: Interaction with apoptotic proteins such as Bcl-2 leads to increased apoptosis in cancer cells.

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